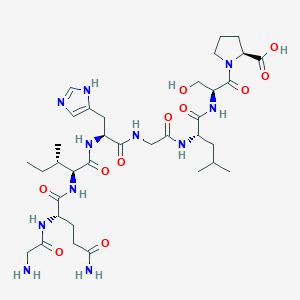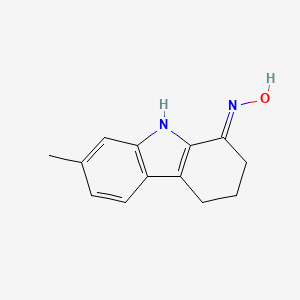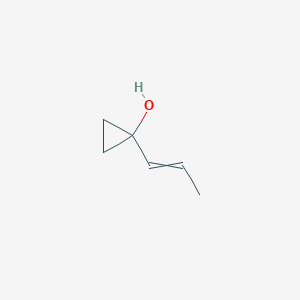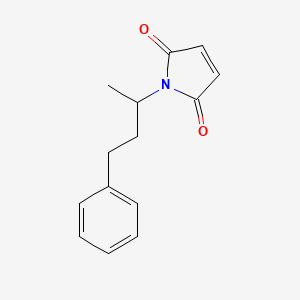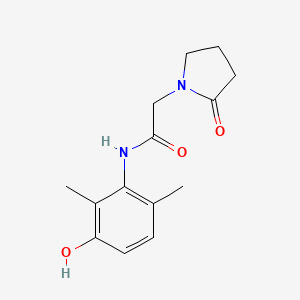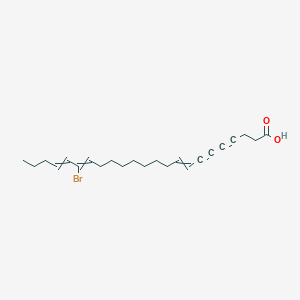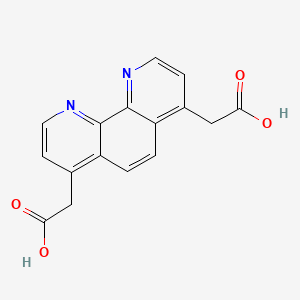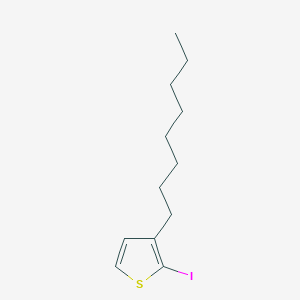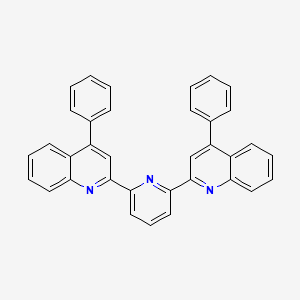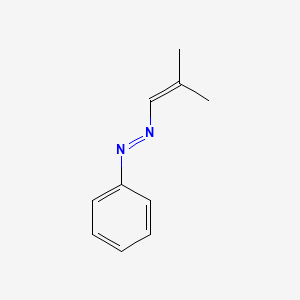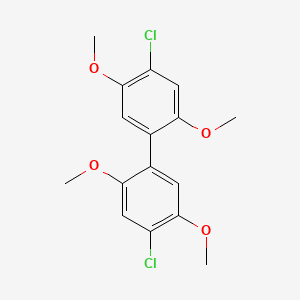
1,1'-Biphenyl, 4,4'-dichloro-2,2',5,5'-tetramethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is an organic compound that belongs to the biphenyl family It is characterized by the presence of two benzene rings connected by a single bond, with four chlorine atoms and four methoxy groups attached to the rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where two aryl halides are coupled in the presence of a palladium catalyst and a base.
Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Methoxylation: Finally, the chlorinated biphenyl is treated with methanol in the presence of a base to replace the chlorine atoms with methoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in hydroxyl or amino derivatives.
科学研究应用
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chlorine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-Biphenyl, 4,4’-dichloro-: Lacks the methoxy groups, making it less polar and less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,5-dichloro-: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
1,1’-Biphenyl, 4,4’-dimethoxy-: Contains only methoxy groups, making it more hydrophilic and reactive in oxidation reactions.
Uniqueness
1,1’-Biphenyl, 4,4’-dichloro-2,2’,5,5’-tetramethoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
属性
CAS 编号 |
131590-30-2 |
|---|---|
分子式 |
C16H16Cl2O4 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
1-chloro-4-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C16H16Cl2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3 |
InChI 键 |
ATLSPDHZEUQNBY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Cl)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



